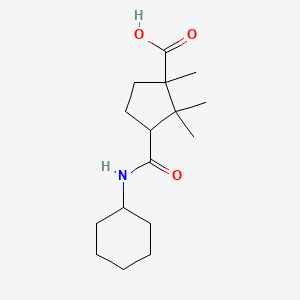

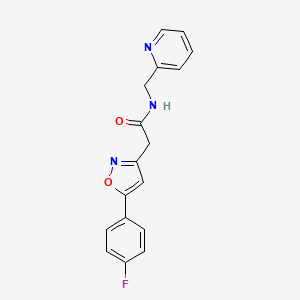

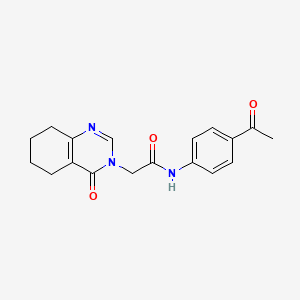

![molecular formula C18H14N2 B2939278 2-Phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 339101-28-9](/img/structure/B2939278.png)

2-Phenyl-5,6-dihydrobenzo[h]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-5,6-dihydrobenzo[h]quinazoline is a type of benzo[h]quinazoline analog . These compounds have been synthesized and evaluated for their potential as growth inhibitors of carcinoma cells . The compound is synthesized through the reaction of chalcone with guanidine .

Synthesis Analysis

The synthesis of various benzo[h]quinazoline analogs, including this compound, was accomplished through the reaction of chalcone with guanidine . This method of synthesis has been widely used and is considered efficient .Molecular Structure Analysis

In silico docking studies of a similar molecule, 6d, revealed that it has good affinity with an estrogen receptor as well as a tubulin protein on its β-sheet of the colchicines binding site . This suggests that this compound may have a similar molecular structure and affinity.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of chalcone with guanidine . This reaction results in the formation of various benzo[h]quinazoline analogs .科学的研究の応用

Chemosensor for HSO4− Ions

2-Phenyl-5,6-dihydrobenzo[h]quinazoline derivatives have been used as chemosensors for HSO4− ions. For instance, a study developed selective receptors for HSO4− ions, demonstrating their high selectivity and efficiency in a biological pH setting. These receptors showed potential for biological applications, including intracellular ion concentration detection without cytotoxic effects (Mukherjee et al., 2014).

Synthesis of Quinazolines

The compound is involved in the synthesis of various quinazolines. A research explored a novel synthesis method of 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes, contributing to the field of organic chemistry (Ohta et al., 2010).

Anticonvulsant Activity

A study synthesized new derivatives of this compound and evaluated them for anticonvulsant properties. This research contributes to the development of potential treatments for epilepsy (Gupta et al., 2013).

Fluorescence Chemosensor for Cyanide

This compound derivatives have been used as a fluorescent chemosensor for detecting cyanide in aqueous media. This research is significant for environmental and biological monitoring applications (Wang et al., 2015).

Antileishmanial Agents

Derivatives of this compound have been investigated for their potential as antileishmanial agents. This suggests a role in developing new treatments for leishmaniasis, a tropical disease (Agarwal et al., 2009).

Magnetic Nanoparticle Assisted Synthesis

The compound has been synthesized using silica-coated magnetic nanoparticles, enhancing the yield and reducing the reaction time. This novel approach is significant in the field of material chemistry and pharmaceutical manufacturing (Chandrappa et al., 2018).

作用機序

Target of Action

2-Phenyl-5,6-dihydrobenzo[h]quinazoline is a derivative of the benzoquinazoline scaffold . Benzoquinazolines have been extensively studied for their wide range of pharmacological effects, including roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . Therefore, the primary targets of this compound could be similar to those of benzoquinazolines, depending on the specific functional groups present in the molecule.

Mode of Action

Benzoquinazoline derivatives have been shown to interact with various biological targets, leading to a range of pharmacological effects . For instance, some benzoquinazoline derivatives have been found to inhibit tubulin polymerization, which is crucial for cell division and thus could contribute to their anticancer activity .

Biochemical Pathways

Given the broad range of pharmacological activities attributed to benzoquinazolines, it is likely that multiple pathways are affected . For example, in the case of anticancer activity, the compound may interfere with cell division by inhibiting tubulin polymerization .

Pharmacokinetics

The optimization of these properties is a key aspect of drug development , and it is likely that these properties would be carefully studied during the development of this compound as a therapeutic agent.

Result of Action

Benzoquinazoline derivatives have been shown to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities . These effects are likely the result of the compound’s interaction with its biological targets.

生化学分析

Biochemical Properties

2-Phenyl-5,6-dihydrobenzo[h]quinazoline has been found to interact with various enzymes and proteins, contributing to its diverse biological activities. For instance, it has been shown to have good affinity with an estrogen receptor as well as a tubulin protein on its β-sheet of the colchicines binding site . These interactions can influence the function of these biomolecules, potentially leading to changes in biochemical reactions within the cell .

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit significant anticancer activity. It has been shown to inhibit the growth of various carcinoma cells, including MCF-7, DLD1, A549, DU145 & FaDu cell lines . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. For example, it has been found to inhibit tubulin polymerization, a process crucial for cell division . This inhibition is likely due to the compound’s binding interactions with the tubulin protein, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, a study found that a promising molecule, 6d, exhibited anticancer activity through triggering apoptosis over 24 and 48 hours . This suggests that this compound may have long-term effects on cellular function, potentially due to its stability and degradation properties .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, quinazoline derivatives have been found to exhibit various effects at different dosages . For instance, certain derivatives have been found to have hypotensive effects in Wistar rats

Metabolic Pathways

Quinazoline derivatives have been found to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways

Transport and Distribution

Given its interactions with various biomolecules, it is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Given its interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles within the cell

特性

IUPAC Name |

2-phenyl-5,6-dihydrobenzo[h]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-2-7-14(8-3-1)18-19-12-15-11-10-13-6-4-5-9-16(13)17(15)20-18/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKBNVFKTUVRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

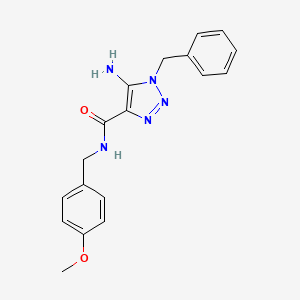

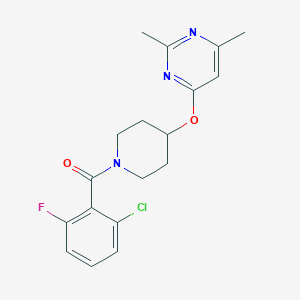

![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)

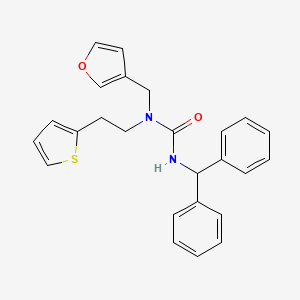

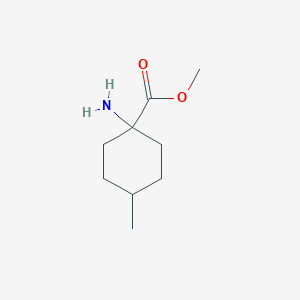

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2939200.png)

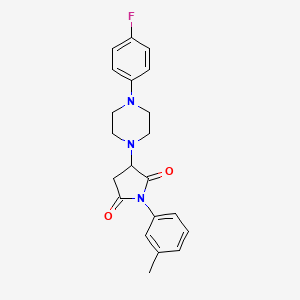

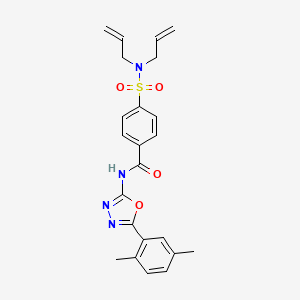

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)

![3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2939216.png)